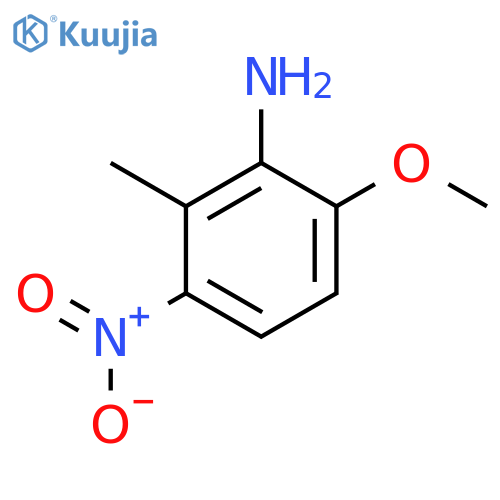Cas no 754188-51-7 (6-Methoxy-2-methyl-3-nitroaniline)

754188-51-7 structure
商品名:6-Methoxy-2-methyl-3-nitroaniline
CAS番号:754188-51-7
MF:C8H10N2O3
メガワット:182.176601886749
CID:5005225
6-Methoxy-2-methyl-3-nitroaniline 化学的及び物理的性質
名前と識別子
-
- 6-methoxy-2-methyl-3-nitroaniline
- 6-Methoxy-2-methyl-3-nitroaniline
-
- インチ: 1S/C8H10N2O3/c1-5-6(10(11)12)3-4-7(13-2)8(5)9/h3-4H,9H2,1-2H3
- InChIKey: OCGREBZYXCGQIN-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=C(C(C)=C1N)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 192
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 81.1
6-Methoxy-2-methyl-3-nitroaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010009108-1g |
6-Methoxy-2-methyl-3-nitroaniline |
754188-51-7 | 97% | 1g |
$1460.20 | 2023-09-01 |
6-Methoxy-2-methyl-3-nitroaniline 関連文献
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
754188-51-7 (6-Methoxy-2-methyl-3-nitroaniline) 関連製品
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
